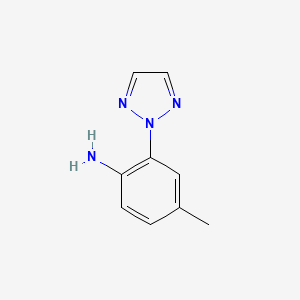

4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline

Description

Chemical Classifications and Structural Significance

4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that can be categorized into several key chemical classes. Fundamentally, it is an aromatic amine , specifically a derivative of aniline (B41778). The presence of the five-membered ring containing three nitrogen atoms classifies it as a heterocyclic compound , belonging to the 1,2,3-triazole family.

The structural arrangement of its constituent parts is critical to its chemical identity and reactivity. The molecule is built upon a p-toluidine (B81030) (4-methylaniline) core. A 2H-1,2,3-triazole ring is attached to the C2 position of this core, placing it ortho to the amino group. This specific linkage, via a nitrogen atom of the triazole to the benzene (B151609) ring, is a defining feature. Notably, the triazole is a 2H- or N2-substituted isomer, which is often more challenging to synthesize selectively than the corresponding N1-substituted isomer. This isomeric distinction can significantly influence the molecule's spatial geometry and electronic properties, which in turn affect its interactions with biological targets or its performance in material applications. The combination of the electron-donating amino and methyl groups on the aniline ring, alongside the electron-withdrawing, aromatic triazole heterocycle, creates a unique electronic environment that governs its chemical behavior.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H10N4 |

| Molecular Weight | 174.21 g/mol |

| CAS Number | 1194974-96-3 |

Historical Development of Triazole and Aniline Chemistry Precursors

The development of the molecular architecture of this compound is rooted in two rich fields of chemical history.

Aniline Chemistry: The journey of aniline began in 1826 when Otto Unverdorben first isolated it from the destructive distillation of indigo. The compound was subsequently rediscovered and given various names until August Wilhelm von Hofmann established its definitive identity in 1843. A pivotal moment came in 1856 when William Henry Perkin, a student of Hofmann's, accidentally synthesized the first synthetic dye, mauveine, from aniline. This discovery launched the synthetic dye industry and transformed aniline from a laboratory curiosity into a large-scale industrial chemical. The development of the Béchamp reduction in 1854, which produced aniline from nitrobenzene, was crucial for enabling this industrial scale-up.

Triazole Chemistry: The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic ring system with three nitrogen atoms. For decades, the synthesis of 1,2,3-triazoles was often complex. A paradigm shift occurred with Rolf Huisgen's work on 1,3-dipolar cycloadditions in the 1960s. This was later refined into the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides highly efficient and regioselective access to 1,4-disubstituted 1,2,3-triazoles. The discovery of the biological activities of azoles, starting with their antifungal properties in 1944, spurred intense research into this class of compounds, leading to numerous pharmaceutical agents.

| Year | Development | Significance |

|---|---|---|

| 1826 | Otto Unverdorben first isolates aniline from indigo. | Initial discovery of the core aniline structure. |

| 1856 | William Henry Perkin synthesizes mauveine from aniline. | Birth of the synthetic dye industry, establishing aniline's industrial importance. |

| 1885 | Bladin coins the name "triazole". | Formal naming of the triazole heterocyclic system. |

| 1944 | First report on the antifungal activities of azole derivatives. | Initiated the exploration of triazoles as medicinal agents. |

| 1960s | Rolf Huisgen develops the 1,3-dipolar cycloaddition. | Provided a fundamental synthetic route to 1,2,3-triazoles. |

| 2002 | Sharpless and Fokin report on copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Revolutionized the synthesis of 1,2,3-triazoles, making them highly accessible for drug discovery and material science. |

Evolution of Research Interest in this compound and Related Scaffolds

Initial interest in simple aniline and triazole compounds has evolved into a sophisticated exploration of hybrid molecules that leverage the properties of both. The 1,2,3-triazole ring is valued in medicinal chemistry for its metabolic stability, ability to form hydrogen bonds, and its role as a rigid linker to orient other functional groups. mdpi.com It is often considered an effective bioisostere for an amide bond. mdpi.com

The specific scaffold of an aniline ring substituted with a triazole has attracted significant attention. Research has demonstrated that compounds containing the 1,2,3-triazole fragment exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov

While research on this compound itself is not extensively documented in isolation, its structural motif is of high importance as a synthetic intermediate. A closely related analogue, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been identified as a key fragment in the synthesis of Nivasorexant (ACT-539313). acs.orgmedchemexpress.com Nivasorexant is a potent and selective orexin-1 receptor antagonist (SO1RA) that has entered clinical trials for central nervous system disorders. acs.orgmedchemexpress.comnih.gov The discovery that this particular structural arrangement is crucial for high-potency receptor binding has driven interest in the synthesis and properties of its precursors, including the aniline derivative.

| Scaffold Type | Observed/Investigated Property | Significance |

|---|---|---|

| 1-Substituted 1,2,3-Triazole-Aniline Hybrids | Broad spectrum of biological activities (antifungal, antibacterial, anticancer). mdpi.com | Demonstrates the versatility of the combined pharmacophore in drug design. |

| 2-Anilino Triazolopyrimidines | Potent tubulin polymerization inhibitors with anticancer activity. nih.gov | Highlights the utility of the anilino-triazole motif in oncology research. |

| 4-methyl-2-(2H-1,2,3-triazol-2-yl) moiety | Key building block for the selective orexin-1 receptor antagonist Nivasorexant (ACT-539313). acs.orgmedchemexpress.com | Establishes the importance of this specific substitution pattern in targeting CNS receptors. |

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily defined by its role as a valuable building block in synthetic and medicinal chemistry. The successful advancement of Nivasorexant into clinical studies has solidified the importance of the 2-(2H-1,2,3-triazol-2-yl)aryl scaffold. acs.orgmedchemexpress.com Consequently, a significant area of current research focuses on the development of efficient, scalable, and regioselective synthetic methods to produce this and related compounds. For instance, studies on the large-scale synthesis of the corresponding benzoic acid derivative have explored optimized Ullmann–Goldberg coupling reactions, moving away from less desirable solvents and catalyst systems to more cost-effective and environmentally benign alternatives.

Identified Research Gaps:

Standalone Biological Profiling: While its utility as a precursor is established, a comprehensive investigation into the intrinsic biological activities of this compound across a wide range of assays is not widely published. Such studies could reveal novel applications for the compound itself.

Exploration in Materials Science: The unique electronic and structural features of this compound could make it a candidate for applications in materials science, for example, as a ligand for metal complexes, a monomer for specialty polymers, or a component in organic electronic materials. This area remains largely unexplored.

Synthetic Methodology for N2-Isomers: The selective synthesis of N2-substituted 1,2,3-triazoles remains a challenge compared to the more common N1-isomers produced via standard click chemistry. There is an ongoing need for new catalytic systems or synthetic strategies that provide high yields and selectivity for the N2-arylation of the triazole ring.

Diversification of Scaffolds: While its role in the context of orexin (B13118510) antagonists is clear, further research is needed to explore the incorporation of the this compound moiety into other classes of biologically active molecules to understand its broader potential as a privileged structural motif.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methyl-2-(triazol-2-yl)aniline |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(10)9(6-7)13-11-4-5-12-13/h2-6H,10H2,1H3 |

InChI Key |

LNRSXIIIBVSISC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N2N=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline

Retrosynthetic Strategies for the 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline Framework

Retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent strategy involves cleaving the C-N bond between the aniline (B41778) ring and the triazole heterocycle. This leads to two key synthons: a 4-methyl-2-aminophenyl synthon (or a suitable precursor like a 2-halo or 2-nitroaniline (B44862) derivative) and a 1,2,3-triazole synthon. This approach forms the basis for cross-coupling methodologies.

A second strategy involves the disconnection of the bonds within the 1,2,3-triazole ring itself. This points towards cycloaddition reactions, a cornerstone of triazole synthesis. In this scenario, the aniline framework would be pre-functionalized with a precursor group, such as an azide (B81097), which can then undergo cyclization with an alkyne or another suitable partner to form the heterocyclic ring.

A third approach considers the formation of the aniline ring's amino group late in the synthesis. This would involve constructing the 4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety first, typically starting from a nitroaromatic compound, followed by a final reduction step to reveal the target aniline.

These primary retrosynthetic pathways guide the development of the specific synthetic routes detailed below.

Advanced and Sustainable Synthetic Technologies for this compound

The synthesis of N-aryl-1,2,3-triazoles, a core structural feature of this compound, has benefited significantly from modern synthetic technologies. These approaches offer improvements in reaction times, yields, and safety profiles.

Microwave-Assisted Organic Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com For the synthesis of triazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. nih.govresearchgate.net This technique utilizes the efficient heating of polar solvents and reactants by microwave energy, leading to a rapid increase in temperature and reaction rates. scielo.org.za

In the context of synthesizing compounds structurally related to this compound, microwave-assisted methods have been successfully applied. For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has seen reaction times shrink from 27 hours under conventional heating to just 30 minutes with microwave irradiation, achieving impressive yields of up to 96%. nih.gov Similarly, other N-substituted triazoles have been synthesized in seconds to minutes with remarkable yields. nih.gov While a specific protocol for this compound is not detailed in the reviewed literature, the successful application of this technology to analogous structures suggests its high potential for this target molecule, likely through a copper-catalyzed N-arylation of 1,2,3-triazole with a suitable 2-halo-4-methylaniline derivative.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives Data based on synthesis of analogous triazole compounds.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone | Conventional | 27 hours | - | nih.gov |

| Piperazine-azole-fluoroquinolone | Microwave | 30 minutes | 96% | nih.gov |

| N-substituted propenamide | Conventional | Several hours | - | nih.gov |

| N-substituted propenamide | Microwave | 33-90 seconds | 82% | nih.gov |

Photochemical and Electrochemical Synthesis Pathways

Photochemical Synthesis: Photochemistry offers unique pathways for the formation of heterocyclic rings by accessing excited electronic states of molecules. A reported photochemical method for synthesizing 1,2,4-triazoles involves the photoexcitation of azodicarboxylates to form a triplet species. rsc.org This intermediate then reacts with diazoalkanes to form an azomethine ylide, which subsequently undergoes a cycloaddition with organic nitriles to yield the triazole ring. rsc.org While this specific route applies to 1,2,4-triazoles, the principles of using light to generate reactive intermediates could potentially be adapted for the construction of the 1,2,3-triazole ring system in the target molecule.

Electrochemical Synthesis: Electrochemical methods provide a green alternative to conventional synthesis by using electricity to drive chemical reactions, often avoiding harsh reagents. The synthesis of poly(2-methyl aniline), a polymer derived from a related aniline, has been achieved electrochemically. researchgate.net This process involves the oxidative polymerization of 2-methylaniline (o-toluidine) on an electrode surface. researchgate.net Although this demonstrates the electrochemical manipulation of the aniline precursor, the direct electrochemical N-arylation of a triazole ring to form the target compound is a more complex transformation that remains a developing area of research.

Flow Chemistry Applications for Continuous Production

Flow chemistry has become a highly attractive technology for chemical synthesis, particularly for improving safety, scalability, and efficiency. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. nih.gov This methodology has been successfully applied to the synthesis of 1,2,3-triazoles. nih.govchemrxiv.org

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles utilizes a copper-on-charcoal heterogeneous catalyst in a continuous flow system. nih.gov This method demonstrates good functional group tolerance and high yields, and the heterogeneous catalyst can be easily separated from the product stream. Another report details a novel, metal-free flow process for constructing a 1,2,4-triazole ring, highlighting the atom economy and environmental benefits of avoiding chromatography and isolation of intermediates. rsc.orgchemrxiv.org The application of flow chemistry to the Ullmann-type coupling, a key reaction for forming the N-aryl bond in this compound, could offer significant advantages for continuous and safe production on a larger scale.

Enzymatic or Biocatalytic Approaches

Enzymatic or biocatalytic methods utilize enzymes or whole microorganisms to catalyze chemical reactions with high specificity and under mild conditions. While the literature extensively covers the enzyme inhibition properties of various triazole derivatives, information on the direct enzymatic synthesis of N-aryl-1,2,3-triazoles is scarce. nih.gov This area represents a frontier in the synthesis of such compounds. Hypothetically, enzymes such as transaminases or lyases could be engineered to catalyze the formation of the C-N bond between the aniline and triazole moieties, offering a highly sustainable and selective synthetic route. However, at present, established biocatalytic approaches for the synthesis of this compound are not documented.

Optimization and Scale-Up Considerations in the Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions and consideration of process safety and economics.

Reaction Condition Optimization for Yield and Selectivity

The synthesis of this compound likely proceeds through a copper-catalyzed Ullmann–Goldberg type reaction between a 2-halo-4-methylaniline derivative and 1H-1,2,3-triazole. A significant challenge in this reaction is achieving high regioselectivity for the desired N2-isomer over the N1-isomer.

Detailed process development for a closely related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, provides critical insights into optimization. researchgate.net In this process, a first-generation synthesis using 1,4-dioxane (B91453) as a solvent and a CuI/DMCHDA catalyst system was vastly improved. researchgate.net The optimization focused on several key parameters:

Solvent: Acetonitrile (B52724) (MeCN) was identified as a superior solvent, replacing the less desirable 1,4-dioxane. researchgate.net

Catalyst: The expensive catalyst system was successfully replaced with inexpensive and ligand-free cuprous oxide (Cu₂O). researchgate.net

Reagent Stoichiometry: The amounts of 1H-1,2,3-triazole and the base (K₂CO₃) were drastically reduced, improving process efficiency and reducing costs. researchgate.net

These improvements highlight a systematic approach to optimizing yield and selectivity by carefully screening solvents, catalysts, bases, and reagent concentrations, and by designing an efficient product isolation strategy.

Table 2: Optimization of Ullmann–Goldberg Coupling for a 4-methyl-2-(2H-1,2,3-triazol-2-yl) Analogue

| Parameter | First Generation Process | Optimized (2nd Gen) Process | Advantage of Optimization |

|---|---|---|---|

| Solvent | 1,4-Dioxane | Acetonitrile (MeCN) | Avoids undesired solvent |

| Catalyst | CuI/DMCHDA | Cu₂O (ligand-free) | Inexpensive, readily available |

| Reagents | High excess of triazole & base | Drastically decreased amounts | Improved atom economy, lower cost |

| Isolation | Complex workup | Direct crystallization of product salt | Simplified purification, higher yield |

Data derived from the synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. researchgate.net

Purification Techniques and Purity Assessment in Research Batches

The isolation and purification of this compound are critical steps in its synthesis to ensure that research batches are free from starting materials, reagents, and regioisomeric impurities. The subsequent purity assessment is essential to validate the identity and quality of the compound for its intended application. Methodologies for purification and analysis are typically adapted from established procedures for structurally related substituted anilines and aryl-triazoles.

Purification Techniques

In research settings, crude this compound is typically purified using one or a combination of standard laboratory techniques, primarily column chromatography and recrystallization.

Column Chromatography: Silica gel column chromatography is a widely employed method for the purification of aniline and triazole derivatives. rdd.edu.iq This technique separates the target compound from impurities based on differential adsorption to the stationary phase (silica gel). A solvent system, or eluent, is chosen to provide optimal separation. For compounds with similar polarity, a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is common. rdd.edu.iqpatsnap.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. patsnap.com

Interactive Table 1: Typical Column Chromatography Parameters for Anilino-Triazole Derivatives

| Parameter | Description | Typical Values/Materials |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (60-120 or 230-400 mesh) |

| Eluent System | The mobile phase that carries the mixture through the column. | Petroleum Ether / Ethyl Acetate mixtures (e.g., 7:3 v/v) rdd.edu.iq |

| Monitoring | Technique to track the separation process. | Thin-Layer Chromatography (TLC) patsnap.com |

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds to a high degree. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. mdpi.com The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Solvents such as ethanol (B145695), ethyl acetate, or dimethylformamide (DMF) are often used for recrystallizing aromatic and heterocyclic compounds. mdpi.comnih.gov For related compounds like 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, purification has been effectively achieved through crystallization of its potassium salt, which suggests that salt formation and subsequent crystallization could also be a viable strategy for purifying the aniline base if required. researchgate.net

Purity Assessment

The purity of research batches of this compound is determined using a suite of analytical methods. These techniques confirm the compound's identity and quantify the level of any remaining impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of organic compounds. It provides a quantitative measure of purity, typically expressed as a percentage of the total peak area (% a/a). For the closely related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, purities as high as 99.8% have been reported using HPLC analysis. researchgate.net This high level of accuracy makes HPLC an indispensable method for quality control in research batches.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are fundamental for structural elucidation and purity assessment. The spectra provide detailed information about the molecular structure. The absence of signals corresponding to impurities and the correct integration of proton signals confirm the purity of the sample. rdd.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the N-H stretches of the amine group and the characteristic vibrations of the aromatic and triazole rings. mdpi.com

Other Analytical Methods:

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing further evidence of its identity. mdpi.com

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. A close correlation between the experimentally found percentages and the calculated values for the molecular formula provides strong evidence of purity. mdpi.comnih.gov

Melting Point Determination: A sharp and well-defined melting point is a classic indicator of a pure crystalline solid. Impurities typically cause the melting point to be depressed and to occur over a broader range. rdd.edu.iq

Interactive Table 2: Summary of Purity Assessment Methods

| Method | Purpose | Typical Findings |

| HPLC | Quantifies purity by separating components in a sample. | Purity levels often >99% for related compounds. researchgate.net |

| 1H & 13C NMR | Confirms chemical structure and detects impurities. | Spectra consistent with the proposed structure, absence of extraneous peaks. rdd.edu.iq |

| Mass Spectrometry | Determines the molecular weight of the compound. | Detection of the correct molecular ion peak. mdpi.com |

| Elemental Analysis | Verifies the elemental composition (C, H, N). | Experimental values match calculated values within ±0.4%. nih.gov |

| Melting Point | Indicates the purity of a crystalline solid. | A sharp, defined melting point range. rdd.edu.iq |

Advanced Structural Elucidation and Solid State Chemistry of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline

Single-Crystal X-ray Diffraction Analysis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline

No publicly available data from single-crystal X-ray diffraction analysis for this compound could be located. Such an analysis would be essential to definitively determine its molecular structure and packing in the solid state.

Molecular Conformation and Torsional Angles

Detailed information on the molecular conformation and specific torsional angles of this compound is not available in the absence of crystallographic data.

Crystal Packing Architecture and Supramolecular Synthons

The crystal packing architecture and the presence of any supramolecular synthons for this compound have not been reported.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H…π Interactions)

A definitive analysis of the intermolecular interactions present in the crystal lattice of this compound is not possible without experimental structural data.

Polymorphism, Co-crystallization, and Salt Formations of this compound

There is no information available in the scientific literature regarding studies on the polymorphism, co-crystals, or salts of this compound.

Identification and Characterization of Polymorphs

No polymorphs of this compound have been identified or characterized in published research.

Design and Analysis of Co-crystals and Salts

The design and analysis of co-crystals and salts involving this compound have not been described in the available literature.

Hydrates and Solvates of this compound

The formation of hydrates and solvates is a critical aspect of the solid-state chemistry of organic compounds, influencing properties such as stability, solubility, and bioavailability. For this compound, the potential for forming such crystalline adducts is rooted in its molecular structure. The presence of the aniline (B41778) -NH₂ group and the nitrogen atoms of the triazole ring provides sites for hydrogen bonding, which can facilitate the incorporation of solvent molecules like water (hydrates) or other organic solvents (solvates) into the crystal lattice.

While specific, well-characterized hydrates or solvates of this compound are not extensively detailed in publicly available literature, the crystallization processes for analogous triazole-containing compounds frequently employ solvents such as ethanol (B145695) or dimethylformamide (DMF). mdpi.comnih.govmdpi.com The formation of a stable solvate would depend on the strength and geometry of the intermolecular interactions between the compound and the solvent molecules relative to the compound's self-assembly forces. rsc.org Characterization techniques such as single-crystal X-ray diffraction, thermal analysis (TGA/DSC), and vibrational spectroscopy would be essential to confirm the presence and stoichiometry of any such solvated forms.

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure, conformation, and electronic properties of this compound.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for the structural analysis of crystalline and amorphous solids where solution-state NMR is not applicable. For this compound, ¹³C and ¹⁵N ssNMR would provide detailed information about the local environment of each atom in the solid state. ncl.res.in

Key insights obtainable from ssNMR include:

Tautomeric Confirmation: The technique can definitively confirm that the compound exists as the 2H-1,2,3-triazole tautomer in the solid state by analyzing the distinct chemical shifts of the triazole nitrogen atoms. ncl.res.in

Polymorphic Analysis: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. The number of signals for a given nucleus can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal.

Based on studies of similar triazole and aniline derivatives, a hypothetical table of expected chemical shift ranges in a ¹³C CP-MAS ssNMR spectrum is presented below.

| Atom Type | Expected ¹³C Chemical Shift Range (ppm) |

| Methyl Carbon (-CH₃) | 15 - 25 |

| Triazole Carbons (C-H) | 120 - 140 |

| Aniline Carbons (C-H) | 115 - 130 |

| Aniline C-NH₂ | 140 - 150 |

| Aniline C-CH₃ | 130 - 140 |

| Aniline C-Triazole | 125 - 135 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to bond strengths, molecular geometry, and non-covalent interactions such as hydrogen bonding.

For this compound, the FT-IR and Raman spectra would be characterized by specific bands corresponding to its functional groups. The position and width of the N-H stretching bands of the aniline group, typically observed in the 3300-3500 cm⁻¹ region, are particularly indicative of hydrogen bonding. mdpi.com In the solid state, strong intermolecular N-H···N hydrogen bonds involving the aniline donor and a triazole nitrogen acceptor would cause a significant red-shift (shift to lower wavenumber) and broadening of these bands compared to their positions in a dilute solution.

The table below summarizes the expected characteristic vibrational frequencies based on analyses of analogous compounds. nih.govijtsrd.comresearchgate.netsigmaaldrich.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman |

| Methyl C-H Stretching | 2850 - 2980 | FT-IR, Raman |

| C=C Aromatic Ring Stretching | 1450 - 1650 | FT-IR, Raman |

| N=N/C=N Triazole Ring Stretching | 1400 - 1600 | Raman |

| N-H Bending | 1550 - 1650 | FT-IR |

| C-N Stretching | 1250 - 1350 | FT-IR |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The 2-aryl-2H-1,2,3-triazole scaffold is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, likely between 300 and 350 nm. These absorptions correspond primarily to π → π* electronic transitions within the conjugated system formed by the phenyl and triazole rings. The presence of the electron-donating amino and methyl groups on the aniline ring influences the energy of these transitions.

Upon excitation with UV light, many 2-aryl-1,2,3-triazole derivatives exhibit fluorescence, typically emitting light in the blue to green portion of the visible spectrum. researchgate.netbohrium.com The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural and electronic differences between the ground and excited states. The photophysical properties, such as the fluorescence quantum yield, are highly dependent on the molecular structure and the surrounding environment (solvatochromism). nih.gov

The following table presents typical photophysical data for related 2-aryl-1,2,3-triazole compounds to illustrate the expected properties.

| Compound Type | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) |

| 2-Aryl-5-amino-1,2,3-triazole | ~310 - 350 | ~380 - 480 | ~40 - 140 |

| 2-Aryl-1,2,3-triazole acid | ~320 - 340 | ~390 - 420 | ~70 - 80 |

Computational and Theoretical Investigations of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the geometry and electronic properties of molecules. For 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline, these methods provide a detailed understanding of its intrinsic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylaniline moiety, which acts as the electron-donating group. researchgate.net In contrast, the LUMO is anticipated to be centered on the electron-accepting 2H-1,2,3-triazolyl ring. This spatial separation of frontier orbitals suggests the potential for intramolecular charge transfer upon photoexcitation. The calculated energy gap for this class of molecules generally indicates significant kinetic stability. irjweb.com

Mulliken charge distribution analysis reveals the partial charges on each atom within the molecule. In this compound, the nitrogen atoms of both the triazole ring and the aniline's amino group are predicted to carry negative charges, reflecting their electronegative character. Conversely, the hydrogen atoms of the amino and methyl groups, along with some carbon atoms, would exhibit positive charges. irjweb.com

| Parameter | Typical Calculated Value |

|---|---|

| HOMO Energy | ~ -5.5 eV to -6.0 eV |

| LUMO Energy | ~ -1.0 eV to -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV to 4.5 eV |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. eurjchem.comresearchgate.net

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are primarily located around the electronegative nitrogen atoms of the triazole and amino groups. These sites are the most likely points for electrophilic attack.

Positive Potential (Blue): These areas correspond to electron-deficient regions and are typically found around the hydrogen atoms of the amino group, signifying them as sites for nucleophilic attack.

Neutral Potential (Green): The aromatic rings generally exhibit a more neutral potential, indicating a balanced charge distribution. researchgate.net

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation when compared with experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukuobasrah.edu.iq For this compound, the aromatic protons of the aniline (B41778) and triazole rings would be expected in the range of 7.0-8.5 ppm. The methyl group protons would appear upfield, typically around 2.2-2.5 ppm, while the amino group protons would likely present as a broad singlet. mdpi.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. Key predicted vibrational modes would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic and triazole rings (1400-1600 cm⁻¹). researchgate.netscirp.org

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions, typical for aromatic and heterocyclic systems. researchgate.netajrsp.com

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 8.5 |

| Methyl Protons (ppm) | 2.2 - 2.5 | |

| IR Frequencies | N-H Stretch (cm⁻¹) | 3300 - 3500 |

| Aromatic C=C/C=N Stretch (cm⁻¹) | 1400 - 1600 | |

| UV-Vis | λ_max (nm) | ~250 - 350 |

The molecule's three-dimensional structure is determined by its conformational landscape. The primary degree of freedom in this compound is the rotation around the C-N single bond connecting the aniline and triazole rings. A Potential Energy Surface (PES) scan can be performed by systematically changing the dihedral angle between the two rings to identify the most stable conformation. semanticscholar.org Due to steric hindrance between the rings, the global minimum energy structure is predicted to be non-planar, with a significant twist between the planes of the aniline and triazole moieties. researchgate.net

Molecular Dynamics Simulations

While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time, especially in a solution environment. ajchem-a.com

MD simulations of this compound in a solvent like water or DMSO would reveal important information about its interactions with the surrounding medium. The simulations can model the formation of a solvation shell around the molecule. In polar solvents, hydrogen bonds would likely form between the solvent molecules and the nitrogen atoms of the amino and triazole groups. These simulations also track the dynamic fluctuations of the bond lengths, angles, and dihedral angles, providing a realistic picture of the molecule's conformational flexibility in solution.

Ligand-Protein Interactions (in silico and in vitro contexts)

Computational, or in silico, methods are pivotal in predicting and analyzing the interactions between small molecules like this compound and biological protein targets. These techniques, including molecular docking and molecular dynamics (MD) simulations, provide insights into binding affinities and modes, guiding further experimental studies.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. This method calculates a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. For triazole-based compounds, studies have shown that they can be effectively accommodated within the binding pockets of various proteins, such as the SARS-CoV-2 main protease (Mpro) and Lipoate protein B (LipB). nih.govresearchgate.net Interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, in silico studies on other triazole derivatives have identified interactions with residues like Cysteine, Histidine, and Serine in viral proteases. nih.gov The stability of these predicted binding poses is often further assessed using MD simulations, which simulate the movements of the protein-ligand complex over time. biotechnologia-journal.org

While specific in silico studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar triazole compounds provide a clear framework for how its interactions would be investigated. The binding affinity of related triazole derivatives against various protein targets has been reported to range from -4.1 to -17.9 kcal/mol, indicating strong binding potential. researchgate.net

Table 1: Illustrative Examples of In Silico Interaction Data for Triazole Derivatives This table presents data from related compounds to demonstrate typical results from molecular docking studies.

| Ligand Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Organic Triazole Compounds | SARS-CoV-2 Main Protease (Mpro) | -8.8 to -10.2 | His41, Cys44, Ser46, Met49, Asn142 |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling

QSPR and QSAR are computational modeling disciplines that aim to establish mathematical relationships between the chemical structure of a compound and its physicochemical properties or biological activities, respectively. researchgate.netconicet.gov.ar These models are valuable tools in chemical and pharmaceutical research for predicting the characteristics of novel compounds. aidic.itnih.gov

Development of QSPR Models for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. researchgate.net A common application is the prediction of lipophilicity (expressed as logP), a critical parameter in drug discovery that influences a molecule's absorption and distribution. researchgate.net

The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that represent the molecule's structure. These can include topological indices (which describe molecular branching and shape), constitutional descriptors (e.g., atom counts), and quantum-chemical descriptors. researchgate.netaidic.it For triazole derivatives, studies have successfully used descriptors such as the Zagreb index (ZM1), Harary index (HI), and mean information content (IDE) to model lipophilicity. researchgate.netresearchgate.net

Once descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) are used to build an equation that links the descriptors to the property of interest. researchgate.net The resulting model is then validated to ensure its predictive power.

Table 2: Example of a Generic QSPR Model for Lipophilicity (logP) This table illustrates the typical structure of a QSPR equation based on models developed for triazole derivatives. researchgate.netresearchgate.net

| Property | Model Equation | Statistical Parameters |

|---|---|---|

| Lipophilicity (logP) | logP = c₀ + c₁(ZM1) - c₂(HI) - c₃(IDE) + c₄(O-atom) | R² (Coefficient of Determination): > 0.8 |

| Q² (Cross-validated R²): > 0.6 | ||

| PSE (Predictive Squared Error): Low value |

Note: c₀-c₄ represent the regression coefficients for each descriptor. ZM1, HI, and IDE are topological indices, and O-atom is an indicator parameter.

Development of QSAR Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling follows a similar principle to QSPR but focuses on correlating molecular structure with biological activity, such as herbicidal or cytotoxic effects. researchgate.netnih.gov QSAR models are instrumental in optimizing lead compounds and designing new molecules with enhanced potency. conicet.gov.ar

QSAR models can be developed in two (2D-QSAR) or three dimensions (3D-QSAR). 2D-QSAR models use descriptors calculated from the 2D representation of a molecule. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), require the 3D alignment of the molecules and calculate steric and electrostatic fields around them. researchgate.net These fields are then used to generate contour maps that visualize regions where modifications to the molecular structure could increase or decrease biological activity. researchgate.net

For example, a 3D-QSAR study on 1,2,4-triazole-thioether compounds revealed that the electronic effect of substituents had a greater influence on herbicidal activity than steric effects. researchgate.net The model suggested that introducing electron-donating groups at one position of a benzene (B151609) ring and electron-withdrawing groups at another was favorable for activity. researchgate.net Such insights provide a theoretical basis for the rational design of new, more active compounds. researchgate.net

Table 3: Representative 3D-QSAR Model Parameters for Biological Activity This table shows typical statistical results for a CoMFA model based on studies of related heterocyclic compounds. researchgate.net

| Model Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.603 | Indicates good predictive ability of the model. |

| r² (Non-cross-validated correlation coefficient) | 0.996 | Shows a strong correlation between predicted and experimental activities for the training set. |

| F-statistic | High value | Indicates statistical significance of the model. |

| Field Contribution | Electrostatic: 63.8%, Steric: 36.2% | Shows that electrostatic properties are more influential than steric properties for the modeled activity. |

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry, particularly methods based on quantum mechanics (QM), offers powerful tools for investigating the detailed mechanisms of chemical reactions. rsc.orgnih.gov These studies can elucidate reaction pathways, identify transition states and intermediates, and calculate kinetic parameters, providing a level of detail often inaccessible through experiments alone.

While specific mechanistic studies on this compound were not found, research on its core structural component, 4-methyl aniline, demonstrates the applicable methodology. A computational study on the reaction between 4-methyl aniline and the hydroxyl (OH) radical, a key process in atmospheric chemistry, utilized high-level QM methods (M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set) to map the potential energy surface. mdpi.com

Table 4: Summary of Computational Findings for the Reaction of 4-Methyl Aniline with OH Radical This table summarizes key results from a computational study on a core fragment of the title compound, illustrating the type of data generated. mdpi.com

| Parameter | Finding |

|---|---|

| Computational Methods | M06-2X, CCSD(T) // 6-311++G(3df,2p) |

| Reaction Pathways Investigated | OH addition to four positions on the aromatic ring; H-abstraction from -NH₂ and -CH₃ groups. |

| Key Product | NH-C₆H₄-CH₃ (from H-abstraction at the amino group) |

| Total Rate Coefficient (300-2000 K) | k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s |

| Atmospheric Significance | The reaction is about ten times faster than the reaction between toluene (B28343) and OH radicals at ambient conditions. |

Reaction Chemistry, Derivatization, and Analog Development of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline

Chemical Reactivity and Functional Group Transformations

The reactivity of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is governed by the distinct chemical properties of its three primary functional regions: the aniline (B41778) moiety, the triazole ring, and the methyl group. Each site can be selectively targeted under specific reaction conditions to yield a variety of derivatives.

Reactions of the Aniline Moiety (e.g., acylation, alkylation, diazotization, electrophilic substitution)

The aniline portion of the molecule, characterized by the amino group (-NH₂) attached to the benzene (B151609) ring, is a hub of chemical reactivity. The amino group is nucleophilic and strongly activates the aromatic ring towards electrophilic substitution.

Acylation and Alkylation: The lone pair of electrons on the aniline nitrogen readily attacks acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides, converts the amino group into a more stable and less reactive amide. This transformation is often used as a protective strategy during reactions that are sensitive to the highly activating nature of the primary amine. Alkylation can be achieved with alkyl halides, though controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate, susceptible to substitution by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the introduction of halides, cyano, hydroxyl, and other functional groups in place of the original amino group.

Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). byjus.com In this compound, the positions ortho (position 3) and para (position 5) to the amine are activated. However, the bulky 2-(2H-1,2,3-triazol-2-yl) substituent at position 2 creates significant steric hindrance, making the para position (5-position) the most likely site for substitution. Common EAS reactions include halogenation (using Cl₂, Br₂, or I₂) and nitration, although nitration requires careful conditions to avoid oxidation of the aniline ring. byjus.commasterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-(4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)acetamide |

| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | N,4-dimethyl-2-(2H-1,2,3-triazol-2-yl)aniline |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzenediazonium chloride |

| Bromination (EAS) | Br₂, Acetic Acid | 5-bromo-4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline |

Reactions of the Triazole Ring (e.g., N-alkylation, N-acylation, C-functionalization)

The 2H-1,2,3-triazole ring is an aromatic heterocycle, which imparts considerable stability. However, it possesses sites for further functionalization, including the un-substituted nitrogen atoms and the carbon atoms of the ring.

N-Alkylation and N-Acylation: The N1 and N3 atoms of the 2H-1,2,3-triazole ring possess lone pairs of electrons and can act as nucleophiles. N-alkylation with reagents like alkyl halides or triflates is a known reaction for 1,2,3-triazoles, leading to the formation of cationic 1,2,3-triazolium salts. nih.govresearchgate.net These salts have gained interest for their applications as ionic liquids and catalysts. researchgate.net N-acylation is also possible but is less commonly reported.

C-Functionalization: The C-H bonds at the 4- and 5-positions of the triazole ring can be functionalized, though this typically requires harsh conditions or metal catalysis. rsc.org Palladium-catalyzed direct C-H arylation or alkenylation has emerged as a powerful tool for modifying such heterocycles, allowing for the coupling of the triazole ring with various aryl or vinyl halides. rsc.orgresearchgate.net Alternatively, deprotonation with a very strong base could generate a triazolide anion, which could then react with an electrophile, although the C-H bonds of 2-aryl-1,2,3-triazoles are not particularly acidic. researchgate.net

| Reaction Type | Typical Reagents | Expected Product Type |

|---|---|---|

| N-Alkylation | Ethyl bromide (CH₃CH₂Br) | 1-ethyl-2-(4-methyl-2-aminophenyl)-1,2,3-triazolium bromide |

| C5-Arylation | Aryl bromide, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 5-Aryl-4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline derivative |

Reactions at the Methyl Group (e.g., oxidation, halogenation)

The methyl group attached to the benzene ring is at a benzylic position, which significantly enhances its reactivity compared to a simple alkyl group.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. chemistrysteps.com This reaction would yield 2-(2H-1,2,3-triazol-2-yl)-4-carboxyaniline. To prevent oxidative degradation of the electron-rich aniline ring, it is often necessary to protect the amino group via acylation prior to carrying out the oxidation. orientjchem.org

Halogenation: Free-radical halogenation can selectively occur at the benzylic position. chemistrysteps.com Using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light is a standard method for introducing a bromine atom, yielding 4-(bromomethyl)-2-(2H-1,2,3-triazol-2-yl)aniline. youtube.comlibretexts.org This brominated product is a valuable synthetic intermediate, enabling further modifications through nucleophilic substitution reactions.

Metal Coordination Chemistry of this compound as a Ligand

The presence of multiple nitrogen atoms with available lone pairs makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions to form stable metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes can typically be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Zn(II), Pd(II)) in an appropriate solvent. echemcom.comnih.gov The resulting complexes can be isolated as crystalline solids.

Characterization of these complexes is performed using a suite of analytical techniques:

FTIR Spectroscopy: To confirm coordination, the N-H and C-N stretching frequencies in the IR spectrum of the complex are compared to those of the free ligand. A shift in these frequencies indicates the involvement of the nitrogen atoms in bonding to the metal center. echemcom.com

NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms in ¹H and ¹³C NMR spectra provide evidence of complexation in solution.

UV-Visible Spectroscopy: The formation of a complex is often accompanied by changes in the electronic absorption spectrum, which can provide information about the geometry of the coordination sphere.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a metal complex, providing precise information on bond lengths, bond angles, coordination geometry, and the specific atoms involved in coordination. uobaghdad.edu.iq

Coordination Modes and Geometries

This compound possesses three potential nitrogen donor atoms: the aniline nitrogen (Namine) and the N1 and N3 atoms of the triazole ring. This allows for several possible coordination modes.

Monodentate Coordination: The ligand could coordinate to a metal center through a single nitrogen atom, most likely the more basic N3 atom of the triazole ring. rsc.orgresearchgate.net

Bidentate Chelation: A highly probable coordination mode is bidentate chelation involving the aniline nitrogen and the N3 atom of the triazole ring. This would form a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. This Namine, Ntriazole coordination is a well-established motif for similar ligands.

Bridging Coordination: The ligand could also act as a bridging ligand, connecting two metal centers, potentially using the N1 and N3 atoms of the triazole ring or by having the aniline coordinate to one metal and the triazole to another. researchgate.net

The resulting geometry of the metal complex (e.g., square planar, tetrahedral, or octahedral) depends on the specific metal ion, its oxidation state, its coordination number, and the stoichiometry of the ligand-to-metal ratio. worktribe.comeurjchem.comresearchgate.net For example, a 2:1 ligand-to-metal ratio with a metal like Ni(II) could result in an octahedral complex with two tridentate ligands or, more likely, a square planar or tetrahedral complex with two bidentate ligands and other co-ligands.

| Coordination Mode | Coordinating Atoms | Example Metal Ion | Potential Geometry |

|---|---|---|---|

| Monodentate | N3 (triazole) | Ag(I) | Linear |

| Bidentate (Chelating) | Namine, N3 (triazole) | Pd(II), Cu(II) | Square Planar |

| Bidentate (Chelating) | Namine, N3 (triazole) | Zn(II) | Tetrahedral |

| Bridging | N1, N3 (triazole) | Cu(I) | Polymeric/Dinuclear |

Catalytic Applications of this compound Metal Complexes

The nitrogen atoms of the triazole ring and the amino group on the aniline moiety of this compound make it an excellent ligand for coordinating with transition metals. The resulting metal complexes have shown significant potential as catalysts in a variety of organic transformations. In particular, palladium complexes bearing ligands of this nature have been investigated for their efficacy in cross-coupling reactions. tandfonline.comnih.gov

The strong σ-donating ability of N-heterocyclic carbene (NHC) ligands, which can be derived from triazolium salts, renders the coordinated metal center more electron-rich, thereby facilitating key steps in catalytic cycles such as oxidative addition. nih.gov While direct catalytic studies on metal complexes of this compound are not extensively documented, the behavior of analogous anilino-triazole metal complexes provides valuable insights into their potential catalytic activities. For instance, palladium(II) complexes with NHC ligands derived from 1,2,3-triazoles have demonstrated moderate to high catalytic activities in Suzuki-Miyaura coupling and the arylation of benzoxazoles. tandfonline.com

The general structure of such catalytic systems often involves the anilino-triazole ligand coordinating to a palladium center, which then actively participates in the carbon-carbon bond formation. The catalytic efficiency of these complexes can be influenced by reaction conditions such as the choice of solvent, base, and temperature.

Table 1: Representative Catalytic Performance of Analogous Palladium-Triazole Complexes in Cross-Coupling Reactions

| Catalyst Type | Reaction | Substrates | Product Yield (%) | Reference |

|---|---|---|---|---|

| Palladium(II)-NHC-Triazole Complex | Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | 85-95% | tandfonline.com |

| Palladium(II)-NHC-Triazole Complex | Mizoroki-Heck Reaction | Aryl halide, Alkene | 70-90% | researchgate.net |

This table presents data from studies on analogous compounds to illustrate the potential catalytic applications.

Design and Synthesis of Derivatives and Analogs

The modular nature of this compound allows for the systematic development of derivatives and analogs with tailored electronic and steric properties. Modifications can be strategically introduced on the aniline ring, the triazole ring, or by conjugating the entire scaffold to other molecular entities.

The aniline ring of this compound is amenable to various electrophilic aromatic substitution reactions. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups (ortho-, para-directing) and the triazole ring (meta-directing, though its influence is electronically complex) will govern the regioselectivity of these substitutions. The high reactivity of the aniline ring often necessitates the use of a protecting group on the amino function, such as an acetyl group, to prevent overreaction and control the selectivity of the substitution. libretexts.org

A range of substituents can be introduced to modulate the electronic properties of the molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl chains increase the electron density on the aniline ring and can enhance the basicity of the amino group. pearson.comresearchgate.netresearchgate.net Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density and basicity. These modifications can have a significant impact on the coordination properties of the molecule and the catalytic activity of its metal complexes.

Table 2: Potential Derivatives with Systematic Substitutions on the Aniline Ring

| Substituent | Position | Expected Electronic Effect | Potential Synthetic Route |

|---|---|---|---|

| -NO₂ | 5-position | Electron-withdrawing | Nitration of acetylated aniline derivative |

| -Br | 3- or 5-position | Electron-withdrawing (inductive), Weakly deactivating | Bromination |

| -OCH₃ | 5-position | Electron-donating | Nitration, reduction, diazotization, and hydrolysis followed by methylation |

The 2H-1,2,3-triazole ring, while generally stable, can also be functionalized to create a wider array of analogs. frontiersin.org Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have enabled the direct introduction of substituents onto the triazole ring. rsc.org Palladium- or copper-catalyzed reactions can be employed for the C-H arylation or alkenylation of the triazole ring, providing access to derivatives with extended π-systems. rsc.org

Table 3: Potential Modifications on the 2H-1,2,3-Triazole Ring

| Modification | Position | Synthetic Approach | Potential Impact |

|---|---|---|---|

| Aryl group | C4 or C5 | Palladium-catalyzed C-H arylation | Extended conjugation, modified steric bulk |

| Alkenyl group | C4 or C5 | Palladium-catalyzed C-H alkenylation | Introduction of a reactive handle |

| Halogenation | C4 or C5 | Electrophilic halogenation | Precursor for further cross-coupling reactions |

The concept of molecular hybridization, where two or more distinct pharmacophores or functional moieties are covalently linked, is a powerful strategy in drug discovery and materials science. nih.govnih.gov The 1,2,3-triazole ring is an ideal linker for creating such hybrid molecules due to its chemical stability and the efficiency of its formation via click chemistry. mdpi.com

The this compound scaffold can be incorporated into larger molecular architectures to generate novel compounds with potentially synergistic or enhanced properties. For instance, the aniline amino group can be functionalized to attach other bioactive molecules, natural products, or polymer chains. nih.govfrontiersin.org The triazole ring itself can be formed in a "click" reaction, tethering the anilino moiety to another molecule bearing an alkyne or azide (B81097) group. This approach allows for the creation of a vast library of hybrid molecules with diverse structures and functionalities.

Table 4: Examples of Potential Hybrid Molecules and Conjugates

| Conjugated Moiety | Linkage Point | Synthetic Strategy | Potential Application Area |

|---|---|---|---|

| Bioactive natural product | Aniline -NH₂ (as amide) | Amide coupling | Medicinal chemistry |

| Fluorescent dye | Triazole ring (via click chemistry) | CuAAC | Chemical biology, materials science |

| Polymer chain | Aniline -NH₂ | Polymerization initiation | Materials science |

Biological Activity Investigations and Mechanistic Insights for 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline

In Vitro Biological Profiling of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline

The in vitro biological activities of this compound and its analogs are of considerable interest in medicinal chemistry. The presence of the aniline (B41778) and methyl-substituted triazole moieties suggests a potential for diverse molecular interactions and biological effects.

Enzyme Modulation and Inhibition Studies

While specific enzyme inhibition studies for this compound have not been extensively reported, the broader class of triazole derivatives has demonstrated significant enzyme-modulating capabilities. For instance, certain 1,2,3-triazole derivatives have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. mdpi.com Molecular docking studies on some 1,2,3-triazole-based benzimidazole (B57391) derivatives have explored their binding affinity to the active sites of various bacterial enzymes, indicating their potential as enzyme inhibitors. mdpi.com

Receptor Ligand Binding and Functional Assays

Cell-Based Assays (e.g., cytotoxicity on specific cell lines, cellular pathway modulation, cellular uptake)

Cell-based assays are crucial for determining the potential therapeutic applications of a compound. While direct cytotoxicity data for this compound is scarce, numerous studies on related triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 1,2,3-triazole derivatives have been shown to induce a dose-dependent cytotoxic effect on breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. ijcce.ac.ir The cellular uptake and pathway modulation of aniline-containing triazole derivatives have also been a subject of investigation, with some compounds showing good intestinal absorption in Caco-2 cell penetration models. nih.gov

Antimicrobial Spectrum of Activity (Bacterial, Fungal, Viral)

The triazole nucleus is a well-established pharmacophore in antimicrobial agents. sapub.org Compounds containing this moiety are known to exhibit a broad spectrum of activity.

Antibacterial Activity: Various derivatives of 1,2,3- and 1,2,4-triazoles have been synthesized and evaluated for their antibacterial properties. Some substituted triazoles have shown encouraging results when compared with standard drugs. sapub.org

Antifungal Activity: The triazole class includes several clinically important antifungal drugs. It is plausible that this compound could exhibit antifungal properties, a hypothesis that warrants further investigation.

Antiviral Activity: Compounds containing a 1,2,3-triazole fragment have demonstrated a wide spectrum of pharmacological activities, including antiviral effects. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Triazole derivatives have been a focus of research for their anti-inflammatory properties. sapub.org Studies on substituted 1,2,3- and 1,2,4-triazoles have shown that some of these compounds exhibit significant anti-inflammatory activity in carrageenan-induced acute paw edema models. sapub.org The mechanism of action is often attributed to the modulation of inflammatory pathways. The structural similarity of this compound to these active compounds suggests it may also possess anti-inflammatory potential.

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of triazole derivatives against various cancer cell lines is well-documented. sapub.org The structural features of this compound, particularly the combination of the triazole and aniline rings, are found in many compounds with anticancer properties. For example, novel 1,2,3-triazole derivatives have been synthesized and have shown potent activities against breast cancer cell lines, such as MCF-7. biointerfaceresearch.com The table below summarizes the antiproliferative activity of some functionalized 1,2,3-triazole derivatives against various cancer cell lines, providing a reference for the potential activity of the subject compound.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 |

| Phosphonate 1,2,3-triazole derivative | A-549 (Lung Carcinoma) | 21.25 |

| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 |

| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 |

| Functionalized 1,2,3-triazole derivative 5 | Multiple Cell Lines | 18.32 - 31.65 |

| Functionalized 1,2,3-triazole derivative 7 | Multiple Cell Lines | 18.32 - 31.65 |

Data sourced from a study on functional 1,2,3-triazole derivatives. biointerfaceresearch.com

In Vivo Studies in Preclinical Animal Models

A thorough search of scientific databases and literature yields no specific reports on in vivo studies conducted on this compound.

Pharmacodynamic Evaluations in Disease Models

There is no publicly available information regarding the pharmacodynamic evaluations of this compound in any disease models. Consequently, its effects on physiological or pathological processes in living organisms have not been characterized.

Target Engagement and Biomarker Studies in Animal Systems

Information on target engagement and biomarker studies for this compound in animal systems is not available in the public domain. Such studies are crucial for understanding how a compound interacts with its intended biological target in a living system and for identifying measurable indicators of its pharmacological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While general structure-activity relationship (SAR) studies have been conducted on various classes of triazole derivatives, specific SAR studies focusing on derivatives of this compound are not described in the available literature. SAR studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds by modifying their chemical structure. For the broader class of triazole-substituted anilines, research has indicated that the nature and position of substituents on both the triazole and aniline rings can significantly influence their biological activity.

Molecular Mechanisms of Action Elucidation

The molecular mechanisms of action for this compound have not been elucidated due to a lack of specific research on this compound.

Identification of Molecular Targets

There are no published studies that identify the specific molecular targets of this compound. Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and its potential therapeutic applications.

Intracellular Signaling Pathway Analysis

In the absence of identified molecular targets, there has been no analysis of the intracellular signaling pathways that may be modulated by this compound. Such analyses are essential for detailing the downstream cellular effects of a compound's interaction with its target.

Gene Expression and Proteomic Profiling

No studies detailing the effects of this compound on gene expression or proteomic profiles were identified.

Metabolic Stability and Biotransformation Studies (in in vitro systems or animal models)

No data from in vitro or animal models concerning the metabolic stability or biotransformation pathways of this compound are available in the current scientific literature.

Analytical Methods for Characterization and Quantification of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for isolating 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline from reaction mixtures and for determining its purity. The choice of technique depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A well-developed HPLC method can provide high-resolution separation, enabling accurate purity assessment and quantification.

A typical reversed-phase HPLC method for this compound would likely utilize a C18 column. The mobile phase would be a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. This gradient would allow for the efficient elution of the target compound while separating it from potential impurities with different polarities. UV detection is a common and effective choice for aromatic compounds such as this aniline (B41778) derivative, with a detection wavelength likely set around 254 nm to maximize sensitivity.

A large-scale synthesis of a related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, reported an excellent HPLC purity of 99.8%, underscoring the suitability of HPLC for purity assessment of such molecules. researchgate.net For the separation of the basic 1,2,4-triazole (B32235), a mixed-mode stationary phase column has been used with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, GC analysis could be performed following a derivatization step. Derivatization would involve converting the primary amine group into a less polar, more volatile functional group, such as a silyl (B83357) or acetyl derivative.

A study on the determination of 1-methyl-1H-1,2,4-triazole in soil samples utilized GC coupled with mass spectrometry (GC-MS), demonstrating the feasibility of this approach for triazole analysis. researchgate.net The analytical procedure was based on gas chromatography with mass-spectrometric detection, achieving a low detection limit. researchgate.net For the target compound, a capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating the derivatized analyte.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol. nih.govnih.govresearchgate.net

This technique is well-suited for the separation of chiral compounds and can also be applied to the analysis of polar molecules like triazole derivatives. nih.govnih.govresearchgate.net For this compound, SFC could provide rapid purity assessments. Polysaccharide-based chiral columns have been successfully used for the enantioseparation of β-hydroxy-1,2,3-triazole derivatives in SFC. nih.gov

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of unknown impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of this compound and for proposing the structures of any process-related impurities or degradation products. For instance, the high-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one has been used to confirm its chemical formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. wikipedia.org The resulting fragmentation pattern provides valuable structural information. wikipedia.org

By studying the fragmentation pathways of protonated this compound, characteristic losses can be identified. For example, cleavage of the triazole ring or the loss of the methyl group would produce specific fragment ions. This information is critical for distinguishing between isomers and for the structural characterization of metabolites and degradation products. The mass spectra of various 1,2,4-triazole derivatives have been examined to investigate their fragmentation pathways, which often involve the sequential loss of neutral molecules. researchgate.net

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectroscopic methods that measure the interaction of electromagnetic radiation with the analyte provide sensitive and reliable means for the quantitative analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile technique for quantifying compounds containing chromophores—molecular structures that absorb light in the ultraviolet and visible regions. The structure of this compound, which incorporates both a substituted aniline ring and a triazole ring, contains π-electron systems that give rise to characteristic electronic transitions and thus distinct absorption bands.

The quantitative determination is based on the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of the absorbing species. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), which enhances sensitivity and minimizes deviations from the law.

While specific experimental data for this compound is not extensively published, the UV-Vis characteristics can be inferred from closely related 2-aryl-1,2,3-triazole compounds. Studies on 2-aryl-1,2,3-triazole carboxylic acids show absorption maxima in the range of 325–342 nm. scielo.br The exact λmax for the target compound would be influenced by the solvent polarity and the electronic effects of the amino and methyl substituents on the phenyl ring. For instance, research on other triazole derivatives demonstrates that absorption maxima can shift based on the solvent environment. scielo.br

Table 1: Representative UV-Vis Absorption Data for Analogous Aryl-Triazole Compounds

| Compound Structure | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|---|

| 2-Aryl-1,2,3-triazole Acid Derivative 1 | DMSO | 331 | Data not specified |

| 2-Aryl-1,2,3-triazole Acid Derivative 1 | 1,4-Dioxane (B91453) | 325 | Data not specified |